(1,2,3-13C3)propanoic acid
Overview
Description
Propanoic-13C3 Acid is labelled Propionic Acid which is used in the synthesis of novel inhibitors of signal transducer and activator of transcription 3 signaling pathway in the potential treatment of human cancers. In addition it is used in the synthesis of morphans.
Scientific Research Applications
1. Stable-Isotope Probing in Environmental Microbiology
Propionic acid-13C3 has been utilized in stable-isotope probing (SIP) to identify active microorganisms in anoxic environments like paddy soil. By using [13C]propionate, researchers were able to trace syntrophic propionate oxidation, revealing significant incorporation of 13C into nucleic acids of certain archaea and bacteria, indicating their active involvement in these processes (Lueders, Pommerenke, & Friedrich, 2004).
2. Metabolic Pathways in Activated Sludge Systems
Propionic acid-13C3 has been used to study the metabolism of propionate in activated sludge systems. This involved monitoring the fate of the label in [3-13C]propionate in living cells, which provided insights into the conversion of propionate to polyhydroxyalkanoates, and other related metabolic processes in these systems (Lemos et al., 2003).
3. Microbial Production of Propionic Acid
Studies have explored the microbial fermentation processes for producing propionic acid, investigating various metabolic pathways that could be optimized for industrial applications. Propionic acid-13C3 plays a role in understanding these metabolic routes and their energy optimization, which is crucial for commercial production (Gonzalez-Garcia et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Propionic acid-13C3, also known as Propanoic acid-13C3, is a stable isotope of propionic acid . It primarily targets the respiratory system
Mode of Action
Propionic acid, the non-isotopic form, can pass through a cell membrane into the cytoplasm in its non-dissociated form . Due to the alkaline intracellular environment, it can release protons that result in a pH gradient across the cell membrane, causing adverse effects on the transfer of nutrients and growth of mold, yeast, and bacteria .
Result of Action
Propionic acid has been shown to have antimicrobial properties, inhibiting the growth of microorganisms such as salmonella spp, Escherichia coli O157:H7, and Listeria monocytogenes .
Action Environment
It’s important to note that propionic acid is classified as a flammable liquid and vapor, and it may cause respiratory irritation . Therefore, the environment in which Propionic acid-13C3 is used or stored could potentially impact its action and stability.
Biochemical Analysis
Biochemical Properties
Propionic acid-13C3 plays a significant role in biochemical reactions. It is produced via biological pathways using Propionibacterium and some anaerobic bacteria . The compound interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity .
Cellular Effects
Propionic acid-13C3 has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to disrupt endocytosis, the cell cycle, and cellular respiration in yeast cells .
Molecular Mechanism
At the molecular level, Propionic acid-13C3 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can pass through a cell membrane into the cytoplasm, where it releases protons, resulting in a pH gradient across the cell membrane and consequent adverse effects on the transfer of nutrients and growth of mold, yeast, and bacteria .
Metabolic Pathways
Propionic acid-13C3 is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Properties
IUPAC Name |
(1,2,3-13C3)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/i1+1,2+1,3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDQKXXYIPTUBI-VMIGTVKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH2][13C](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432142 | |
Record name | Propionic acid-13C3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.057 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153474-35-2 | |
Record name | Propionic acid-13C3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 153474-35-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.